molecular formula C12H9ClO B156282 2-Methylnaphthalene-1-carbonyl chloride CAS No. 10008-12-5

2-Methylnaphthalene-1-carbonyl chloride

Cat. No. B156282
CAS RN: 10008-12-5
M. Wt: 204.65 g/mol
InChI Key: PTOWDOKEXPHSFV-UHFFFAOYSA-N
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Description

2-Methylnaphthalene-1-carbonyl chloride is a chemical compound that belongs to the class of carbonyl chlorides. It is commonly used in scientific research for its unique properties and applications.

Scientific Research Applications

2-Methylnaphthalene-1-carbonyl chloride has a wide range of scientific research applications. It is commonly used in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the preparation of polymers and resins. Additionally, it is used in the production of synthetic flavors and fragrances.

Mechanism Of Action

The mechanism of action of 2-Methylnaphthalene-1-carbonyl chloride is not fully understood. However, it is believed that the compound reacts with other molecules in the body to produce a variety of effects. For example, it may act as an inhibitor of certain enzymes or receptors, or it may interact with cellular membranes to alter their function.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Methylnaphthalene-1-carbonyl chloride are dependent on the specific application. In general, the compound has been shown to have antimicrobial, antifungal, and anti-inflammatory properties. It has also been shown to have antioxidant effects and may play a role in the prevention of certain diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Methylnaphthalene-1-carbonyl chloride in lab experiments is its versatility. It can be used in a variety of applications, from organic synthesis to the production of synthetic flavors and fragrances. Additionally, it is relatively easy to synthesize and is readily available.
One limitation of using 2-Methylnaphthalene-1-carbonyl chloride in lab experiments is its potential toxicity. The compound can be harmful if ingested or inhaled, and caution should be taken when handling it. Additionally, it may not be suitable for all applications, as its properties may not be optimal for certain reactions or processes.

Future Directions

There are many potential future directions for research involving 2-Methylnaphthalene-1-carbonyl chloride. One area of interest is the development of new synthetic routes for the compound, which could lead to improved efficiency and yield. Another area of interest is the investigation of the compound's potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-Methylnaphthalene-1-carbonyl chloride and its potential effects on the body.

Synthesis Methods

The synthesis of 2-Methylnaphthalene-1-carbonyl chloride can be achieved through several methods. One common method involves the reaction of 2-methylnaphthalene with thionyl chloride in the presence of a catalyst. Another method involves the reaction of 2-methylnaphthalene with phosgene gas in the presence of a base. The resulting product is a white crystalline solid that is commonly used in scientific research.

properties

IUPAC Name

2-methylnaphthalene-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOWDOKEXPHSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90142923
Record name 2-Methylnaphthalene-1-carbonyl chloride
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Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylnaphthalene-1-carbonyl chloride

CAS RN

10008-12-5
Record name 2-Methyl-1-naphthalenecarbonyl chloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Methylnaphthalene-1-carbonyl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylnaphthalene-1-carbonyl chloride
Source EPA DSSTox
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Record name 2-methylnaphthalene-1-carbonyl chloride
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